Acetyl 2-Deoxy-2-phthalimido-4-deoxy-3,6-di-O-acetyl--D-glucopyranoside
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetyl 2-Deoxy-2-phthalimido-4-deoxy-3,6-di-O-acetyl–D-glucopyranoside typically involves the acetylation of 2-Deoxy-2-phthalimido-4-deoxy–D-glucopyranoside. The reaction conditions often include the use of acetic anhydride and a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetyl groups.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Acetyl 2-Deoxy-2-phthalimido-4-deoxy-3,6-di-O-acetyl–D-glucopyranoside can undergo various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding deacetylated product.
Substitution: The phthalimido group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically involves the use of dilute hydrochloric acid or sodium hydroxide.
Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a catalyst.
Major Products
Scientific Research Applications
Acetyl 2-Deoxy-2-phthalimido-4-deoxy-3,6-di-O-acetyl–D-glucopyranoside has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex carbohydrate derivatives.
Biology: Employed in studies of carbohydrate-protein interactions and glycosylation processes.
Medicine: Investigated for its potential in drug development, particularly in the design of glycosylated drugs.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of Acetyl 2-Deoxy-2-phthalimido-4-deoxy-3,6-di-O-acetyl–D-glucopyranoside involves its interaction with specific molecular targets, such as enzymes involved in glycosylation. The compound can act as a substrate or inhibitor, depending on the context of the study. The acetyl and phthalimido groups play crucial roles in modulating its reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- Benzyl 3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido–D-glucopyranoside
- 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy–D-glucopyranose
- Ethyl 3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido–D-thioglucopyranoside
Uniqueness
Acetyl 2-Deoxy-2-phthalimido-4-deoxy-3,6-di-O-acetyl–D-glucopyranoside is unique due to its specific acetylation pattern and the presence of the phthalimido group. These structural features confer distinct reactivity and biological activity, making it a valuable tool in various research applications .
Properties
Molecular Formula |
C20H21NO9 |
---|---|
Molecular Weight |
419.4 g/mol |
IUPAC Name |
[4,6-diacetyloxy-5-(1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C20H21NO9/c1-10(22)27-9-13-8-16(28-11(2)23)17(20(30-13)29-12(3)24)21-18(25)14-6-4-5-7-15(14)19(21)26/h4-7,13,16-17,20H,8-9H2,1-3H3 |
InChI Key |
KLEJARSCWMKSCH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC1CC(C(C(O1)OC(=O)C)N2C(=O)C3=CC=CC=C3C2=O)OC(=O)C |
Origin of Product |
United States |
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